molecular formula C38H66O4 B172644 Octacosyl (E)-ferulate CAS No. 101959-37-9

Octacosyl (E)-ferulate

Cat. No.: B172644
CAS No.: 101959-37-9
M. Wt: 586.9 g/mol
InChI Key: PIGLOISSVVAGBD-NHQGMKOOSA-N
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Description

Octacosyl (E)-ferulate is a naturally occurring compound found in various plants. It is an ester formed from ferulic acid and octacosanol. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

Octacosyl (E)-ferulate has a wide range of applications in scientific research:

Safety and Hazards

After handling Octacosyl ferulate, it is recommended to wash thoroughly and remove contaminated clothing before reuse . Avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation . Keep away from sources of ignition and avoid prolonged or repeated exposure .

Future Directions

Octacosyl ferulate has diverse applications in scientific research. Its potential for future use is promising, but more preclinical (in vitro and in vivo) mechanism-based studies should be planned and conceived followed by its testing in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octacosyl (E)-ferulate can be synthesized through the esterification of ferulic acid with octacosanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of octacosyl ferulate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Octacosyl (E)-ferulate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of ferulic acid and octacosanol, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Octyl ferulate
  • Ethyl ferulate
  • Methyl ferulate

Uniqueness

Octacosyl (E)-ferulate stands out due to its long carbon chain, which enhances its lipophilicity and allows for better integration into lipid membranes. This property makes it more effective in certain applications, such as in skincare products, compared to its shorter-chain counterparts .

Properties

IUPAC Name

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLOISSVVAGBD-NHQGMKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35321-71-2
Record name Cluytyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action attributed to Octacosyl ferulate in the context of tumor promotion?

A1: Research suggests that Octacosyl ferulate exhibits inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This inhibitory action is linked to the compound's ability to suppress protein kinase C (PK-C) activity. PK-C is recognized as an intracellular target of TPA, and Octacosyl ferulate has demonstrated concentration-dependent inhibition of histone III-S phosphorylation by PK-C. []

Q2: Has Octacosyl ferulate demonstrated any notable antimicrobial activity?

A2: Yes, studies have shown that Octacosyl ferulate exhibits significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/mL. Notably, weaker activity has been observed against other bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecalis. []

Q3: Beyond tumor promotion and antimicrobial effects, are there other biological activities associated with Octacosyl ferulate?

A3: Research indicates that Octacosyl ferulate, alongside other flavonoids and isoflavonoids isolated from the root bark of Erythrina abyssinica, displays antiplasmodial properties. [] This finding suggests potential applications in malaria research.

Q4: What is the structural characterization of Octacosyl ferulate?

A4: While the provided research excerpts don't explicitly state the molecular formula and weight, they consistently refer to its isolation and characterization using techniques like NMR, GC-MS, and comparison with existing literature. This implies that the compound's structural identity is well-established within the scientific community. For a precise molecular formula and weight, referring to chemical databases or publications specifically dedicated to Octacosyl ferulate characterization would be beneficial.

Q5: From which natural sources has Octacosyl ferulate been isolated?

A5: The provided research highlights the isolation of Octacosyl ferulate from various plant sources, including:

  • Prunus davidiana (Pruni Cortex): The methanol extract of Pruni Cortex yielded Octacosyl ferulate as the active component responsible for inhibiting tumor promotion. []
  • Synadenium glaucescens: Isolation from both the root and stem barks of this plant species has been reported. []
  • Erythrina abyssinica: Found in the root bark, contributing to the observed antiplasmodial activity. []
  • Euphorbia fischeriana: Isolated from the dried roots of the plant. [, ]
  • Bauhinia racemosa: Identified as one of the constituents present in the root bark. []

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